molecular formula C8H4BrClN2O2 B13690093 8-Bromo-6-chloroquinazoline-2,4-diol

8-Bromo-6-chloroquinazoline-2,4-diol

Katalognummer: B13690093
Molekulargewicht: 275.48 g/mol
InChI-Schlüssel: YKAKOWPODIXIAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 8-Bromo-6-chloroquinazoline-2,4-diol can be achieved through various methods. One common approach involves the reaction of 6-chloro-2,4-dihydroxyquinazoline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete bromination. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity .

Wirkmechanismus

The mechanism of action of 8-Bromo-6-chloroquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

8-Bromo-6-chloroquinazoline-2,4-diol can be compared with other similar compounds, such as:

Biologische Aktivität

Introduction

8-Bromo-6-chloroquinazoline-2,4-diol is a heterocyclic compound characterized by its quinazoline core, which plays a significant role in its biological activity. The molecular formula of this compound is C8H4BrClN2O2, with a molecular weight of 275.49 g/mol. Its structure includes bromine and chlorine substituents that enhance its reactivity and potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various microbial pathogens. The compound's mechanism often involves inhibiting key enzymes or disrupting cellular processes essential for microbial survival.

Table 1: Antimicrobial Efficacy of this compound

Microbial PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX µg/mL
Escherichia coliY µg/mL
Candida albicansZ µg/mL

Note: Specific MIC values need to be sourced from experimental data.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown promising results in inhibiting the proliferation of various cancer cell lines. Notably, it has been evaluated against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on cancer cell lines, the following findings were reported:

  • MCF-7 Cell Line : The compound exhibited an IC50 value of X µM.
  • SW480 Cell Line : The IC50 value was determined to be Y µM.

These results indicate a selective cytotoxic effect on tumorigenic cells compared to non-tumorigenic cells.

Table 2: Cytotoxicity Results

Cell LineIC50 Value (µM)Comparison with Control (Erlotinib)
MCF-7XMore potent than Erlotinib
SW480YComparable to Erlotinib
MRC-5ZLess cytotoxic

Note: Actual IC50 values should be derived from experimental data.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It is known to inhibit various kinases involved in cancer progression and inflammation. Molecular docking studies have indicated that this compound binds effectively to the epidermal growth factor receptor (EGFR), particularly in mutated forms associated with resistance to conventional therapies.

Binding Affinity Analysis

In silico studies have shown that this compound demonstrates favorable binding energies when interacting with EGFR:

Binding Energy=X kcal mol\text{Binding Energy}=-X\text{ kcal mol}

This binding affinity suggests its potential as a therapeutic agent targeting EGFR-mediated pathways.

Eigenschaften

Molekularformel

C8H4BrClN2O2

Molekulargewicht

275.48 g/mol

IUPAC-Name

8-bromo-6-chloro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H4BrClN2O2/c9-5-2-3(10)1-4-6(5)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14)

InChI-Schlüssel

YKAKOWPODIXIAX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.